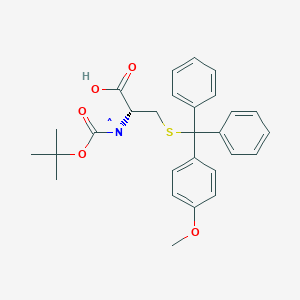
2-Chloro-6-(dimethylamino)-4-ethyl-3,5-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano groups at positions 3 and 5, a chlorine atom at position 2, a dimethylamino group at position 6, and an ethyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Introduction of Cyano Groups: The cyano groups can be introduced via a nucleophilic substitution reaction using cyanide salts.
Chlorination: The chlorine atom is introduced through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Dimethylamino Group Addition: The dimethylamino group is typically added through a nucleophilic substitution reaction using dimethylamine.
Ethyl Group Addition: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and cyano positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in aqueous or alcoholic solution.
Major Products
Oxidation: Oxidized derivatives with functional groups like carboxylic acids.
Reduction: Reduced derivatives with functional groups like amines.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine or cyano groups.
Scientific Research Applications
3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its binding affinity to biological targets, while the cyano groups can influence its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Pyridinedicarbonitrile, 2-chloro-6-ethoxy-4-phenyl-
- 3,5-Pyridinedicarbonitrile, 2-chloro-6-methoxy-4-phenyl-
Uniqueness
3,5-Pyridinedicarbonitrile, 2-chloro-6-(dimethylamino)-4-ethyl- is unique due to the presence of the dimethylamino group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The ethyl group at position 4 also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11ClN4 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-chloro-6-(dimethylamino)-4-ethylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C11H11ClN4/c1-4-7-8(5-13)10(12)15-11(16(2)3)9(7)6-14/h4H2,1-3H3 |
InChI Key |
OAUICDABXUAONA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=C1C#N)Cl)N(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)


![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)


![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)





